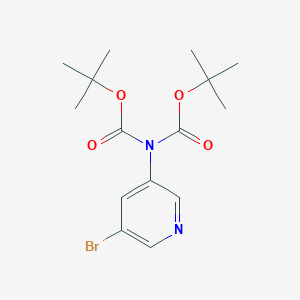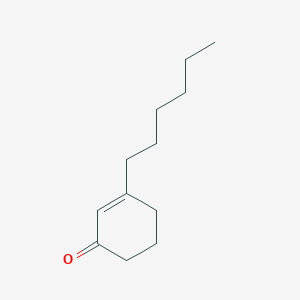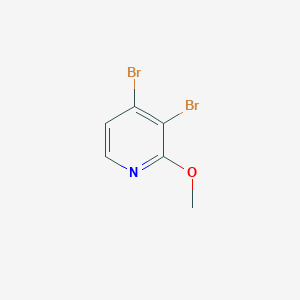
5-bromo-3-(N,N-bis-boc-amino)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-(N,N-bis-boc-amino)pyridine is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group at the 3-position. The Boc groups are commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(N,N-bis-boc-amino)pyridine typically involves the following steps:
Protection of Amino Group: The amino group at the 3-position is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-3-(N,N-bis-boc-amino)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Deprotection Reactions: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 3-[Bis[[(1,1-dimethylethyl)oxy]carbonyl]amino]-5-azido-pyridine or 3-[Bis[[(1,1-dimethylethyl)oxy]carbonyl]amino]-5-thio-pyridine can be formed.
Deprotection Reactions: The major product is 3-amino-5-bromo-pyridine after the removal of Boc groups.
Applications De Recherche Scientifique
5-bromo-3-(N,N-bis-boc-amino)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-3-(N,N-bis-boc-amino)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the bromine atom and Boc-protected amino group allows for selective interactions with biological targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-bromo-pyridine: Lacks the Boc protecting groups, making it more reactive in certain chemical reactions.
3-[Bis[[(1,1-dimethylethyl)oxy]carbonyl]amino]-pyridine: Similar structure but without the bromine atom, affecting its reactivity and applications.
Uniqueness
5-bromo-3-(N,N-bis-boc-amino)pyridine is unique due to the combination of the bromine atom and Boc-protected amino group. This combination allows for selective reactivity and protection during synthetic processes, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C15H21BrN2O4 |
|---|---|
Poids moléculaire |
373.24 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromopyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-7-10(16)8-17-9-11/h7-9H,1-6H3 |
Clé InChI |
WWZBACUNJXLFAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC(=CN=C1)Br)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-bromo-2-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8596145.png)





